N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluoromethoxy groups, a pyrimidinyl sulfanyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(difluoromethoxy)aniline with acetic anhydride to form N-(4-(difluoromethoxy)phenyl)acetamide. This intermediate is then reacted with 4-(difluoromethoxy)phenyl-2-pyrimidinyl sulfanyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Difluoromethoxy)phenyl)acetamide
- N-(4-(Difluoromethoxy)phenyl)-2-(4-methylphenyl)sulfanylacetamide
- N-(4-(Difluoromethoxy)phenyl)-2-(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanylacetamide
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE stands out due to its unique combination of difluoromethoxy groups and pyrimidinyl sulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17F4N3O3S |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17F4N3O3S/c1-12-10-15(31-20(24)25)6-7-16(12)27-18(29)11-32-21-26-9-8-17(28-21)13-2-4-14(5-3-13)30-19(22)23/h2-10,19-20H,11H2,1H3,(H,27,29) |
InChI Key |
COBSAQKWLKFVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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